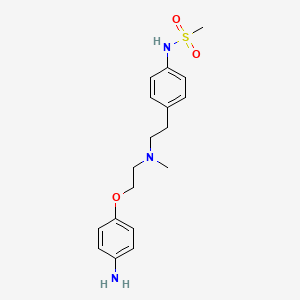![molecular formula C8H13F3O5S B13447355 Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate CAS No. 109684-05-1](/img/structure/B13447355.png)
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethylsulfonyl group attached to an ethyl ester of pentanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate typically involves the esterification of pentanoic acid with ethanol in the presence of a catalyst, followed by the introduction of the trifluoromethylsulfonyl group. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound. This can affect its interactions with enzymes, receptors, and other biological molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Ethyl benzoate: An ester derived from benzoic acid, used in perfumes and as a solvent.
The uniqueness of this compound lies in the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other esters.
Eigenschaften
CAS-Nummer |
109684-05-1 |
|---|---|
Molekularformel |
C8H13F3O5S |
Molekulargewicht |
278.25 g/mol |
IUPAC-Name |
ethyl 2-(trifluoromethylsulfonyloxy)pentanoate |
InChI |
InChI=1S/C8H13F3O5S/c1-3-5-6(7(12)15-4-2)16-17(13,14)8(9,10)11/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
QQGABBCSGGJCFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)OCC)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)

![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)




![[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate](/img/structure/B13447335.png)

